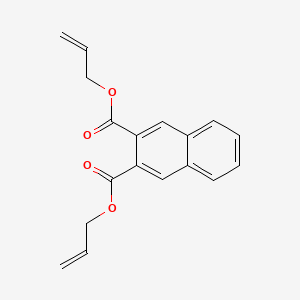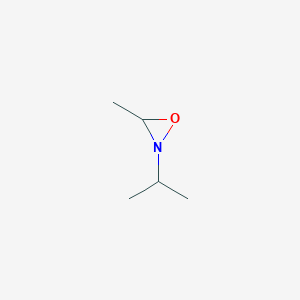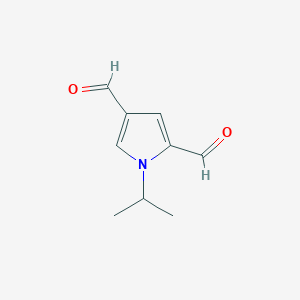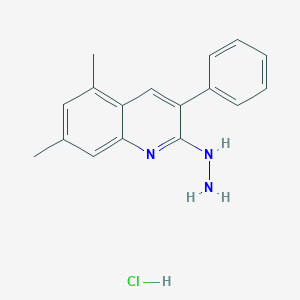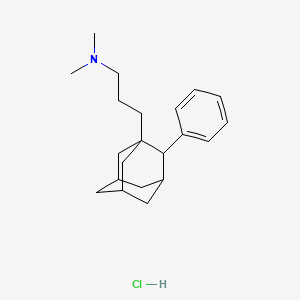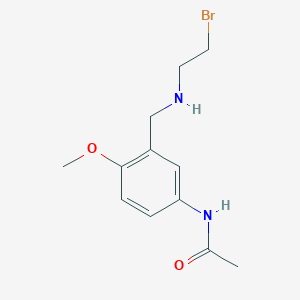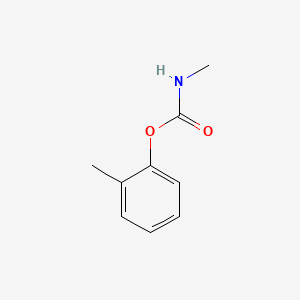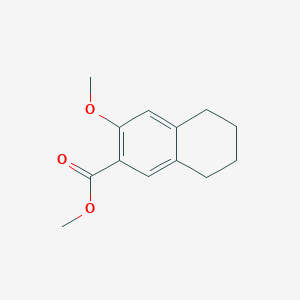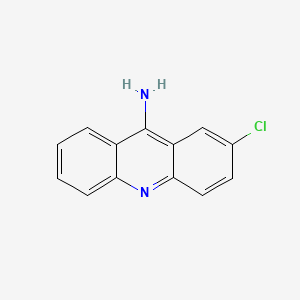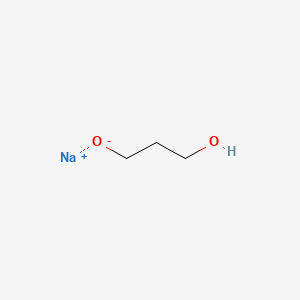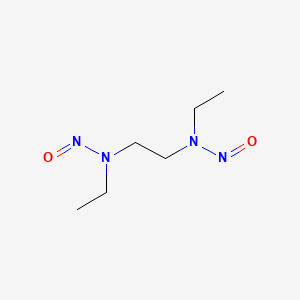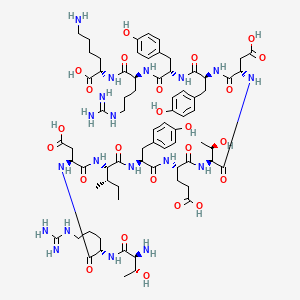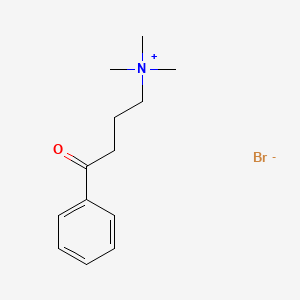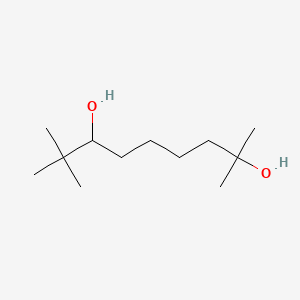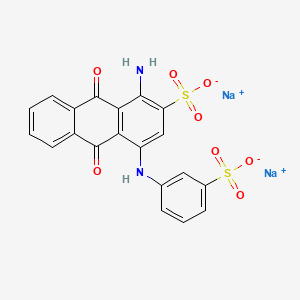
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and inks. The compound is characterized by its anthraquinone structure, which contributes to its stability and color properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate typically involves the reaction of anthraquinone derivatives with sulfonating agentsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where anthraquinone derivatives are treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
化学反应分析
Types of Reactions
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications, such as dyes and pigments .
科学研究应用
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks.
作用机制
The mechanism of action of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate involves its ability to absorb light and transfer energy. This property makes it effective as a dye and in photodynamic therapy. The compound interacts with molecular targets such as nucleic acids and proteins, leading to changes in their structure and function .
相似化合物的比较
Similar Compounds
- Disodium 1-amino-4-(3-(4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatoanilino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
Uniqueness
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is unique due to its specific sulfonate and anilino groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and vibrant color .
属性
CAS 编号 |
25492-74-4 |
|---|---|
分子式 |
C20H12N2Na2O8S2 |
分子量 |
518.4 g/mol |
IUPAC 名称 |
disodium;1-amino-9,10-dioxo-4-(3-sulfonatoanilino)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-3-5-11(8-10)31(25,26)27)16-17(18)20(24)13-7-2-1-6-12(13)19(16)23;;/h1-9,22H,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI 键 |
MZXGRPQTHVGYNK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


